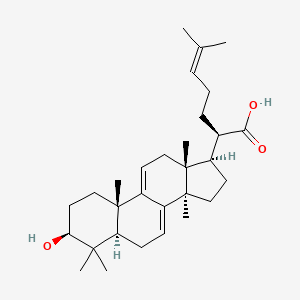

3-Dehydrotrametenolic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPLAAZRZNKRRY-GIICLEHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fungal Treasure: A Technical Guide to 3-Dehydrotrametenolic Acid's Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-dehydrotrametenolic acid, a promising lanostane-type triterpenoid with a range of biological activities. The primary focus is on its natural sources, with a detailed examination of the experimental protocols for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in fungi. The most significant and well-documented natural source is the sclerotium of the fungus Poria cocos (syn. Wolfiporia cocos), a widely used traditional medicine in East Asia.[1][2][3] The sclerotium, a hardened mass of fungal mycelium, is the part of the fungus where this and other bioactive triterpenoids are concentrated.[4] While Poria cocos stands out as the principal source, other fungi from the Polyporaceae family, to which Poria belongs, are also known to produce a variety of triterpenoids and could be potential, though less studied, sources.

Quantitative Analysis of this compound in Poria cocos

The concentration of this compound in Poria cocos can vary depending on factors such as the growth period and the specific part of the sclerotium. Quantitative studies utilizing Ultra-Performance Liquid Chromatography (UPLC) have provided precise measurements of its content.

| Natural Source | Part | Method of Analysis | Concentration (mg/g of dry weight) | Reference |

| Poria cocos (Schw.) Wolf | Sclerotium | UPLC | 0.084 ± 0.086 to 0.555 ± 0.267 | [1] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source, primarily Poria cocos, involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of triterpenoid acids from this fungus.

Extraction of Crude Triterpenoids

Objective: To extract a crude mixture of triterpenoids, including this compound, from the dried sclerotium of Poria cocos.

Methodology:

-

Preparation of Fungal Material: The dried sclerotium of Poria cocos is pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered fungal material is subjected to reflux extraction with 75% ethanol.[5] A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is repeated three times, with each cycle lasting for approximately 2-3 hours to ensure exhaustive extraction of the triterpenoids.[5]

-

Concentration: The ethanolic extracts from all cycles are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification

Objective: To isolate and purify this compound from the crude triterpenoid extract.

Methodology:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel (70-230 mesh) and loaded onto a silica gel column.[5]

-

The column is eluted with a gradient of increasingly polar solvent mixtures. A common solvent system is dichloromethane-methanol (CH₂Cl₂-MeOH).[5]

-

The elution can start with 100% CH₂Cl₂ and gradually increase the proportion of MeOH (e.g., 97:3, 96:4, 90:10, and finally 100% MeOH).[5]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is typically employed.

-

The mobile phase often consists of a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[4][6]

-

A gradient elution program is used to achieve optimal separation. For instance, a gradient of acetonitrile in 0.1% formic acid in water can be programmed as follows: 60-80% acetonitrile over 12 minutes, then 80-90% over 2 minutes.[4]

-

The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

This guide provides a comprehensive overview of the natural sources and a detailed methodology for the isolation of this compound. The provided protocols and data are intended to facilitate further research and development of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dehydrotrametenonic acid and dehydroeburiconic acid from Poria cocos and their inhibitory effects on eukaryotic DNA polymerase alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poria cocos Lanostane Triterpenoids Extract Promotes Collagen and Hyaluronic Acid Production in D-Galactose-Induced Aging Rats | MDPI [mdpi.com]

- 6. Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthetic Pathway of 3-Dehydrotrametenolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and relevant genetic information. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic and experimental workflows.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. In fungi, the biosynthesis of triterpenoids predominantly follows the mevalonate (MVA) pathway. This compound is a characteristic lanostane-type triterpenoid found in Poria cocos, a fungus widely used in traditional medicine. Its structure features a lanosterol backbone with specific modifications, including a ketone group at the C-3 position and a conjugated diene system at C-7 and C-9(11). This guide delineates the currently understood biosynthetic pathway leading to this important bioactive molecule.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the lanosterol backbone via the mevalonate pathway and the subsequent modifications of the lanosterol core.

Stage 1: The Mevalonate Pathway and Lanosterol Synthesis

The initial steps of the pathway occur in the cytoplasm and involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. These precursors are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

The crucial cyclization of 2,3-oxidosqualene is catalyzed by lanosterol synthase (LSS) , which directs the folding of the linear substrate to form the characteristic tetracyclic lanostane skeleton of lanosterol.[1][2] In Poria cocos, a gene cluster containing the lanosterol synthase gene has been identified, suggesting a coordinated regulation of triterpenoid biosynthesis.

Stage 2: Post-Lanosterol Modifications

Following the synthesis of lanosterol, a series of oxidative and dehydrogenation reactions occur to yield this compound. While the exact sequence and specific enzymes in Poria cocos are still under investigation, evidence from related fungal pathways and gene expression studies in Poria cocos allows for a proposed pathway.

The key modifications are:

-

Dehydrogenation at C-3: The hydroxyl group at the C-3 position of lanosterol is oxidized to a ketone. This reaction is likely catalyzed by a short-chain dehydrogenase/reductase (SDR) . In a related fungus, Antrodia camphorata, an SDR enzyme (AcSDR6) has been shown to catalyze the dehydrogenation of the 3β-hydroxyl group to produce 3-keto triterpenoids.[2]

-

Formation of the Δ7,9(11) diene system: This conjugated diene is a characteristic feature of this compound. This transformation is likely catalyzed by a cytochrome P450 monooxygenase (CYP) . Studies on Wolfiporia cocos have identified several CYP genes (e.g., WcCYP64-1, WcCYP52, and WcCYP_FUM15) that are co-expressed with lanosterol synthase and whose manipulation affects the production of various triterpenoids, suggesting their role in modifying the lanosterol scaffold.[1] In Antrodia camphorata, a P450 enzyme, AcCYP4, has been identified to generate a Δ7,9(11) diene structure in the triterpenoid skeleton.[2]

-

Oxidation at C-21: The terminal methyl group of the lanosterol side chain is oxidized to a carboxylic acid. This is also likely mediated by one or more cytochrome P450 enzymes .

The precise order of these modifications is not yet definitively established and may involve intermediate compounds such as trametenolic acid.

Quantitative Data

Quantitative data on the enzymatic kinetics of the this compound biosynthetic pathway are limited. However, several studies have quantified the content of this compound and other triterpenoids in Poria cocos. This information is valuable for understanding the metabolic output of the pathway under different conditions.

| Compound | Concentration Range (mg/g dry weight) | Source Material | Analytical Method | Reference |

| Dehydrotrametenolic acid | 0.1 - 1.5 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |

| Pachymic acid | 0.5 - 5.0 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |

| Dehydroeburicoic acid | 0.2 - 2.0 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |

| Eburicoic acid | 0.1 - 1.0 | Sclerotium of Poria cocos | UHPLC-QqQ-MS/MS | [3] |

Table 1: Quantitative analysis of major triterpenoid acids in Poria cocos.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and verify the function of candidate genes (LSS, CYPs, SDRs) involved in the biosynthesis of this compound.

Methodology: Heterologous Expression in Saccharomyces cerevisiae

-

Gene Identification: Candidate genes are identified from the genome or transcriptome of Poria cocos based on homology to known triterpenoid biosynthetic genes.

-

Vector Construction: The open reading frames (ORFs) of the candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain. A strain deficient in lanosterol synthase (e.g., ERG7 knockout) can be used to reduce background lanosterol levels.

-

Expression and Culture: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose to the medium. The culture is incubated for 48-72 hours.

-

Metabolite Extraction: Yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic KOH to release intracellular triterpenoids. The non-saponifiable fraction is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Metabolite Analysis: The extracted metabolites are analyzed by GC-MS or LC-MS to identify the enzymatic products. Comparison with authentic standards is used for confirmation.

Quantitative Analysis of Triterpenoids

Objective: To quantify the concentration of this compound and other triterpenoids in Poria cocos or in heterologous expression systems.

Methodology: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) [4]

-

Sample Preparation: A dried and powdered sample of Poria cocos (or yeast cell pellet) is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication. The extract is filtered and diluted for analysis.

-

Chromatographic Separation: The extract is injected into a UPLC system equipped with a C18 column. A gradient elution program with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile is used to separate the triterpenoids.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a Q/TOF mass spectrometer operating in negative ion mode. Data is acquired in full scan mode to obtain accurate mass information for metabolite identification.

-

Quantification: For targeted quantification, a triple quadrupole mass spectrometer (QqQ-MS/MS) is used in multiple reaction monitoring (MRM) mode. Standard curves are generated using authentic standards of the target triterpenoids to determine their concentrations in the samples.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for the functional characterization of biosynthetic genes.

Conclusion

The biosynthetic pathway of this compound in Poria cocos is a complex process that begins with the mevalonate pathway to produce the central intermediate, lanosterol. Subsequent modifications, including dehydrogenation and oxidations catalyzed by short-chain dehydrogenases and cytochrome P450 enzymes, lead to the final product. While the key enzymatic steps have been proposed based on studies of Poria cocos and related fungi, further research is needed to fully characterize the specific enzymes and their precise sequence of action. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and biotechnological production of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Deciphering of Key Pharmacological Pathways of Poria Cocos Intervention in Breast Cancer Based on Integrated Pharmacological Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Insulin-Sensitizing Properties of 3-Dehydrotrametenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos[1][2][3][4], has emerged as a promising natural compound with significant insulin-sensitizing properties. In vivo and in vitro studies have demonstrated its ability to promote adipocyte differentiation and reduce hyperglycemia, positioning it as a potential candidate for the development of novel therapeutics for type 2 diabetes and metabolic syndrome.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the insulin-sensitizing effects of this compound.

Core Mechanism of Action: PPARγ Agonism

The primary mechanism through which this compound enhances insulin sensitivity is by acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[2] PPARγ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5][6][7]

Activation of PPARγ by ligands like this compound initiates a cascade of events that ultimately improve insulin action. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

The biological activities of this compound are analogous to those of the thiazolidinedione (TZD) class of antidiabetic drugs, such as Ciglitazone, despite being structurally unrelated.[2][4] Both induce the differentiation of preadipocytes into mature adipocytes.[2] This process is crucial for improving insulin sensitivity as it promotes the storage of fatty acids in adipose tissue, thereby reducing the circulating levels of free fatty acids that can contribute to insulin resistance in other tissues like muscle and liver.[8][9]

Signaling Pathway of this compound```dot

Caption: A typical workflow for a cell-based glucose uptake assay.

Western Blotting for Insulin Signaling Proteins

This technique is used to detect and quantify key proteins in the insulin signaling cascade, particularly their phosphorylation status, which indicates pathway activation.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS1, anti-IRS1)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells or tissues as required, then lyse in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6[10]. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C. 7[11]. Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. 9[10][11]. Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-Akt) to normalize the phosphoprotein signal.

Associated Insulin Signaling Pathways

The insulin-sensitizing effects of this compound are integrated with several key metabolic signaling pathways. While its primary confirmed action is through PPARγ, its effects may also be influenced by or converge with other pathways critical to insulin action, such as those involving PTP1B and AMPK.

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. I[12][13][14]nhibition of PTP1B is a validated strategy for enhancing insulin sensitivity. Many natural products exert their antidiabetic effects through PTP1B inhibition. *[12] AMP-activated Protein Kinase (AMPK): AMPK is a cellular energy sensor that, when activated, promotes ATP-producing pathways like glucose uptake and fatty acid oxidation, while inhibiting ATP-consuming processes. A[15][16][17]MPK activation in muscle and liver improves insulin sensitivity and glucose metabolism.

[17][18]#### Integrated Insulin Signaling Overview

Caption: Key nodes in the insulin signaling pathway and points of regulation.

Conclusion and Future Directions

This compound demonstrates significant potential as an insulin-sensitizing agent, primarily through its action as a PPARγ agonist. I[2]ts ability to reduce hyperglycemia and improve glucose tolerance in preclinical models underscores its therapeutic promise. F[2][4]uture research should focus on elucidating a more detailed dose-response relationship, investigating its potential interactions with other signaling nodes like AMPK and PTP1B, and evaluating its long-term efficacy and safety profile in more advanced preclinical models. Such studies will be critical for translating this promising natural product into a viable clinical candidate for the management of insulin resistance and type 2 diabetes.

References

- 1. allgenbio.com [allgenbio.com]

- 2. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Dehydrotrametenolic Acid Induces Preadipocyte Differentiation and Sensitizes Animal Models of Noninsulin-Dependent Diabetes Mellitus to Insulin [jstage.jst.go.jp]

- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cellular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospective association of fatty acids in the de novo lipogenesis pathway with risk of type 2 diabetes: the Cardiovascular Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK modulatory activity of olive–tree leaves phenolic compounds: Bioassay-guided isolation on adipocyte model and in silico approach | PLOS One [journals.plos.org]

- 16. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

Unveiling the Anti-inflammatory Potential of 3-Dehydrotrametenolic Acid: A Technical Guide for Researchers

Introduction:

3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid, has emerged as a compound of significant interest in the field of inflammation research. This technical guide provides a comprehensive overview of the anti-inflammatory effects of DTA, with a focus on its mechanisms of action involving key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular pathways implicated in DTA's anti-inflammatory activity. While direct quantitative data for this compound is emerging, this guide establishes a framework for its investigation based on established methodologies for analogous anti-inflammatory compounds.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of a compound is quantified by its ability to inhibit the production of pro-inflammatory mediators. The following tables summarize key quantitative parameters typically evaluated to assess the anti-inflammatory potential of a test compound like this compound. Note: The data presented here are illustrative and based on typical results for potent anti-inflammatory natural products. Specific experimental values for this compound need to be determined empirically.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Mediator | Cell Line | Stimulant | IC50 (µM) | Max Inhibition (%) | Assay |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | Value | Value | Griess Assay |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | Value | Value | ELISA |

| TNF-α | RAW 264.7 | LPS (1 µg/mL) | Value | Value | ELISA |

| IL-6 | RAW 264.7 | LPS (1 µg/mL) | Value | Value | ELISA |

| IL-1β | J774A.1 | LPS+ATP | Value | Value | ELISA |

Table 2: In Vivo Anti-inflammatory Activity

| Animal Model | Parameter | Dosing (mg/kg) | Inhibition (%) |

| Carrageenan-induced Paw Edema (Rat) | Paw Volume Increase | Value | Value |

| Croton Oil-induced Ear Edema (Mouse) | Ear Weight Increase | Value | Value |

Core Signaling Pathways in Inflammation

This compound is understood to exert its anti-inflammatory effects by modulating key signaling cascades that are central to the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory genes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of a compound's anti-inflammatory properties. The following sections provide standardized methodologies for key in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

-

-

After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

After treatment with DTA and LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, and phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the phosphorylated protein levels to their respective total protein levels.

-

Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB or AP-1 response elements.

-

Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

-

After 24 hours, pre-treat the transfected cells with DTA followed by stimulation with LPS.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).

-

Groups:

-

Group 1: Control (vehicle only).

-

Group 2: Carrageenan control (vehicle + carrageenan).

-

Group 3: Positive control (Indomethacin 10 mg/kg + carrageenan).

-

Group 4-6: Test groups (various doses of DTA + carrageenan).

-

-

Procedure:

-

Administer DTA or the respective control substances orally or intraperitoneally 1 hour before the carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group.

-

Determine the percentage inhibition of edema by the test compound compared to the carrageenan control group.

-

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational framework for researchers to further investigate its therapeutic utility. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments to elucidate the precise molecular mechanisms and to generate the robust quantitative data necessary for advancing DTA in the drug development pipeline. Future studies should focus on comprehensive dose-response analyses, pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic inflammatory disease models to fully characterize the anti-inflammatory profile of this promising natural compound.

3-Dehydrotrametenolic Acid: A Technical Guide to its Impact on Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin barrier is paramount to overall skin health, preventing excessive water loss and protecting against environmental insults. Dysfunction of this barrier is implicated in various dermatological conditions, including atopic dermatitis and psoriasis. Emerging research has identified 3-dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid isolated from Poria cocos, as a promising agent for enhancing skin barrier function. This technical guide provides an in-depth analysis of the in vitro effects of DTA on skin barrier function, focusing on its molecular mechanisms of action. This document summarizes the current quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of dermatology.

Introduction

The skin barrier is a complex and dynamic structure primarily orchestrated by the epidermis. Its function relies on the proper differentiation of keratinocytes, the synthesis of structural proteins, and the production of moisturizing factors.[1][2] this compound (DTA) is a natural compound that has been shown to positively influence these processes in vitro.[1][3] Studies on human keratinocyte cell lines (HaCaT) have demonstrated that DTA upregulates the expression of genes and proteins crucial for skin hydration and keratinocyte differentiation.[1][2][3] These effects are mediated through the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) and the Inhibitor of kappa B alpha (IκBα)/Nuclear factor-kappa B (NF-κB) pathways.[1][3] This guide will delve into the specifics of these findings, providing the necessary data and methodologies to facilitate further research and development in this area. It is important to note that, to date, the available research is limited to in vitro studies, and no in vivo or clinical trial data on the effects of this compound on skin barrier function have been published.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in vitro studies on HaCaT cells, demonstrating the dose-dependent effects of this compound on the expression of genes and proteins related to skin barrier function.

Table 1: Effect of this compound on the mRNA Expression of Moisturizing Factor-Related Genes

| Gene | Treatment (DTA Concentration) | Fold Change vs. Control |

| HAS-2 | 1 µM | ~1.5 |

| 5 µM | ~2.5 | |

| 10 µM | ~3.0 | |

| HAS-3 | 1 µM | ~1.8 |

| 5 µM | ~3.0 | |

| 10 µM | ~4.0 | |

| AQP3 | 1 µM | ~1.2 |

| 5 µM | ~1.8 | |

| 10 µM | ~2.2 |

Data extracted from Choi et al. (2019).[1][2][3]

Table 2: Effect of this compound on the mRNA Expression of Keratinocyte Differentiation Markers

| Gene | Treatment (DTA Concentration) | Fold Change vs. Control |

| TGM-1 | 1 µM | ~1.5 |

| 5 µM | ~2.0 | |

| 10 µM | ~2.8 | |

| Involucrin | 1 µM | ~1.3 |

| 5 µM | ~1.9 | |

| 10 µM | ~2.5 | |

| Caspase-14 | 1 µM | ~1.4 |

| 5 µM | ~2.1 | |

| 10 µM | ~2.9 |

Data extracted from Choi et al. (2019).[1][2][3]

Table 3: Effect of this compound on the Protein Expression of Moisturizing Factor-Related and Keratinocyte Differentiation Markers

| Protein | Treatment (DTA Concentration) | Fold Change vs. Control |

| HAS-2 | 1 µM | ~1.4 |

| 5 µM | ~2.0 | |

| 10 µM | ~2.6 | |

| HAS-3 | 1 µM | ~1.6 |

| 5 µM | ~2.5 | |

| 10 µM | ~3.2 | |

| TGM-2 | 1 µM | ~1.3 |

| 5 µM | ~1.8 | |

| 10 µM | ~2.3 |

Data extracted from Choi et al. (2019).[1][2][3]

Table 4: Effect of this compound on AP-1 and NF-κB Transcriptional Activity

| Transcriptional Factor | Treatment (DTA Concentration) | Fold Change in Luciferase Activity vs. Control |

| AP-1 | 1 µM | ~1.5 |

| 5 µM | ~2.2 | |

| 10 µM | ~3.0 | |

| NF-κB | 1 µM | ~1.4 |

| 5 µM | ~2.0 | |

| 10 µM | ~2.8 |

Data extracted from Choi et al. (2019).[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on skin barrier function.

Cell Culture and Induction of Keratinocyte Differentiation

Cell Line: Human keratinocyte cell line HaCaT.

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

The medium is changed every 2-3 days.

-

Cells are passaged upon reaching 80-90% confluency.

Induction of Differentiation:

-

Seed HaCaT cells in a 6-well plate at a density of 1 x 10^5 cells/well.

-

Culture the cells until they reach approximately 70-80% confluency.

-

To induce differentiation, replace the standard culture medium with a high-calcium (1.5-1.8 mM CaCl2) differentiation medium.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) in the differentiation medium.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours) before harvesting for subsequent analyses.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes.

Protocol:

-

RNA Isolation:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

Perform the qRT-PCR using a real-time PCR system.

-

Typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Protein Extraction and Western Blot Analysis

Objective: To determine the protein expression levels of target proteins.

Protocol:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., HAS-2, HAS-3, TGM-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of AP-1 and NF-κB.

Protocol:

-

Transfection:

-

Seed HaCaT cells in a 24-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing AP-1 or NF-κB response elements and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in transcriptional activity relative to the vehicle control.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the general experimental workflow for its in vitro evaluation.

Caption: Signaling pathways activated by this compound.

Caption: General experimental workflow for in vitro evaluation.

Conclusion

The in vitro evidence strongly suggests that this compound is a potent modulator of skin barrier function. By upregulating the expression of key genes and proteins involved in hydration and keratinocyte differentiation, DTA demonstrates significant potential as an active ingredient in topical formulations aimed at improving skin health. The elucidation of its mechanism of action through the MAPK/AP-1 and IκBα/NF-κB signaling pathways provides a solid foundation for further investigation. Future research should focus on validating these findings in 3D skin models and, ultimately, in in vivo and clinical settings to fully assess the therapeutic and cosmetic potential of this promising natural compound. This technical guide serves as a comprehensive resource to support and guide these future research endeavors.

References

Exploring the Antioxidant Potential of 3-Dehydrotrametenolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, has garnered scientific interest for its diverse biological activities, including lactate dehydrogenase (LDH) inhibition, insulin sensitization, and anticancer effects.[1][2][3] While direct and extensive research into its antioxidant properties is still emerging, its chemical structure as a triterpenoid suggests a potential role in mitigating oxidative stress. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks that can be employed to investigate the antioxidant potential of this compound. We will delve into the standard experimental protocols for assessing both direct antioxidant activity and the modulation of cellular antioxidant defense pathways, particularly the Keap1-Nrf2 signaling axis. This document serves as a foundational resource for researchers aiming to elucidate the antioxidant capabilities of this promising natural compound.

Introduction to this compound

This compound is a bioactive compound with a complex molecular structure characteristic of triterpenoids.[4] Its known biological functions, such as its anti-inflammatory and potential anticancer properties, often have links to the cellular redox state, hinting at underlying antioxidant mechanisms.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a multitude of pathological conditions. Natural compounds that can modulate the cellular antioxidant response are therefore of significant therapeutic interest. This guide outlines the experimental approaches to rigorously evaluate if and how this compound contributes to cellular antioxidant defenses.

In Vitro Antioxidant Activity Assays

Direct antioxidant activity can be quantified using various in vitro spectrophotometric assays. These assays are crucial for initial screening and for understanding the radical scavenging capabilities of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][6] In the presence of an antioxidant, the vibrant purple color of the DPPH radical solution fades to a pale yellow, a change that can be measured spectrophotometrically.[7]

Table 1: Quantitative Data from DPPH Radical Scavenging Assay

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| This compound | Data not available | Data not available | Data not available |

| Ascorbic Acid (Standard) | Example data | Example data | Example data |

| Trolox (Standard) | Example data | Example data | Example data |

Experimental Protocol: DPPH Assay [8][9][10]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound and standard antioxidants (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare serial dilutions to various concentrations.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[12] This assay is applicable to both hydrophilic and lipophilic compounds.

Table 2: Quantitative Data from ABTS Radical Scavenging Assay

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| This compound | Data not available | Data not available | Data not available |

| Ascorbic Acid (Standard) | Example data | Example data | Example data |

| Trolox (Standard) | Example data | Example data | Example data |

Experimental Protocol: ABTS Assay [12][13][14]

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound and standard antioxidants.

-

Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

References

- 1. glpbio.com [glpbio.com]

- 2. allgenbio.com [allgenbio.com]

- 3. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]

- 4. CAS 29220-16-4: Dehydrotrametenolic Acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. louis.uah.edu [louis.uah.edu]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Dehydrotrametenolic Acid for Non-alcoholic Steatohepatitis (NASH) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Its increasing prevalence worldwide and the lack of approved pharmacotherapies present a significant challenge in liver disease management. This technical guide explores the therapeutic potential of 3-Dehydrotrametenolic acid, focusing on its derivative, Dehydrotrametenolic acid methyl ester, in the context of NASH research. Recent studies have highlighted its role in mitigating liver injury, inflammation, and fibrosis through the suppression of the NLRP3 inflammasome pathway.

This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a framework for quantitative data presentation to aid researchers in evaluating the efficacy of this compound and its derivatives as potential therapeutic agents for NASH.

Mechanism of Action: Targeting the NLRP3 Inflammasome

Dehydrotrametenolic acid methyl ester has been shown to alleviate NASH by directly targeting and inhibiting the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The proposed mechanism of action involves the following key steps:

-

Direct Binding to Caspase-1: Dehydrotrametenolic acid methyl ester directly binds to Caspase-1, a critical enzyme in the inflammasome cascade.

-

Inhibition of NLRP3 Inflammasome Activation: This binding inhibits the activation of the NLRP3 inflammasome complex.

-

Suppression of Pro-inflammatory Cytokine Production: The inhibition of the NLRP3 inflammasome leads to a reduction in the cleavage and subsequent secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

-

Modulation of Macrophage-Hepatocyte/Hepatic Stellate Cell Crosstalk: By reducing the release of inflammatory mediators from macrophages, Dehydrotrametenolic acid methyl ester disrupts the pathological communication between immune cells and liver cells (hepatocytes and hepatic stellate cells), thereby reducing hepatocyte injury and lipid accumulation, and preventing the activation of hepatic stellate cells, which are the primary mediators of liver fibrosis.

Signaling Pathway Diagram

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vivo and in vitro experiments evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy in a Murine NASH Model

| Parameter | Vehicle Control | This compound (75 mg/kg/day) | p-value |

| Liver Function Tests | |||

| Serum ALT (U/L) | Mean ± SD | Mean ± SD | p < 0.05 |

| Serum AST (U/L) | Mean ± SD | Mean ± SD | p < 0.05 |

| Histological Analysis | |||

| NAFLD Activity Score (NAS) | Mean ± SD | Mean ± SD | p < 0.05 |

| - Steatosis Score (0-3) | Mean ± SD | Mean ± SD | p < 0.05 |

| - Lobular Inflammation (0-3) | Mean ± SD | Mean ± SD | p < 0.05 |

| - Hepatocyte Ballooning (0-2) | Mean ± SD | Mean ± SD | p < 0.05 |

| Fibrosis Stage (0-4) | Mean ± SD | Mean ± SD | p < 0.05 |

| Inflammasome Markers (Liver Tissue) | |||

| NLRP3 Expression (relative to control) | Mean ± SD | Mean ± SD | p < 0.05 |

| Cleaved Caspase-1 (relative to control) | Mean ± SD | Mean ± SD | p < 0.05 |

| IL-1β Levels (pg/mg protein) | Mean ± SD | Mean ± SD | p < 0.05 |

Table 2: In Vitro Effects on Macrophages

| Parameter | Control | LPS + ATP/Nigericin | LPS + ATP/Nigericin + this compound | p-value |

| NLRP3 Inflammasome Activation | ||||

| Caspase-1 Activity (fold change) | 1.0 | Mean ± SD | Mean ± SD | p < 0.05 |

| IL-1β Secretion (pg/mL) | Mean ± SD | Mean ± SD | Mean ± SD | p < 0.05 |

| Gene Expression (relative to control) | ||||

| Nlrp3 | 1.0 | Mean ± SD | Mean ± SD | p < 0.05 |

| Il1b | 1.0 | Mean ± SD | Mean ± SD | p < 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on NASH.

Experimental Workflow Diagram

An In-depth Technical Guide to 3-Dehydrotrametenolic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid with significant therapeutic potential. This document consolidates its chemical structure, physicochemical properties, and known biological activities, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound is a natural product isolated from the sclerotium of Poria cocos (also known as Wolfiporia cocos), a fungus used in traditional Chinese medicine.[1][2][3][4] Its chemical identity is well-established and characterized by the following identifiers:

| Identifier | Value |

| IUPAC Name | (2R)-2-[(1R,3aR,5aR,7S,9aS,11aR)-7-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,3aH,5H,5aH,6H,7H,8H,9H,9aH,11H,11aH-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-enoic acid[5] |

| CAS Number | 29220-16-4[3][5][6] |

| Molecular Formula | C₃₀H₄₆O₃[1][6] |

| Molecular Weight | 454.68 g/mol [5][6] |

| SMILES | CC1(C)[C@@H]2CC=C3C(=CC[C@]4(C)--INVALID-LINK----INVALID-LINK--C(O)=O)[C@@]2(C)CC[C@@H]1O[5] |

| InChI | InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1[5] |

| InChIKey | QFPLAAZRZNKRRY-GIICLEHTSA-N[5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Physical Form | Solid Powder | [5] |

| Melting Point | 257-259 °C | [6] |

| Boiling Point (Predicted) | 585.4 ± 50.0 °C | [6] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 4.63 ± 0.30 | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6] | |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage.[2][5] |

Biological Activities and Therapeutic Potential

This compound exhibits a diverse range of biological activities, making it a compound of significant interest for drug development.

| Biological Activity | Description | Key Findings |

| Anticancer | Induces apoptosis and selectively inhibits the growth of cancer cells, particularly H-ras transformed cells.[3][4][5] It has been shown to cause cell cycle arrest at the G2/M phase.[3][7] | GI₅₀ value of 40 µM in H-ras transformed rat2 cells.[3][4] |

| Anti-inflammatory | Exhibits anti-inflammatory properties.[4][8] | The detailed mechanism is an area of ongoing research. |

| Insulin Sensitizer | Promotes adipocyte differentiation and acts as an insulin sensitizer, suggesting potential for treating type 2 diabetes.[3][5][9] It has been shown to reduce hyperglycemia in animal models.[9] | Activates peroxisome proliferator-activated receptor gamma (PPARγ).[9] |

| Lactate Dehydrogenase (LDH) Inhibitor | Acts as an inhibitor of lactate dehydrogenase, an enzyme implicated in cancer metabolism.[2][5][10] | This inhibition may contribute to its anticancer effects. |

| Skin Barrier Function | Enhances skin barrier function by upregulating genes related to natural moisturizing factors and keratinocyte differentiation.[11] | Potential ingredient for cosmetic and dermatological applications.[11] |

Molecular Mechanisms of Action

Several signaling pathways have been identified as being modulated by this compound.

In H-ras transformed cells, this compound induces apoptosis through the regulation of the H-ras signaling pathway, leading to the activation of caspase-3.[3][7]

Caption: H-ras dependent anticancer pathway of this compound.

This compound enhances skin hydration and keratinocyte differentiation by activating the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[11]

Caption: Signaling pathways for skin barrier enhancement by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental procedures.

A general workflow for the isolation of this compound from its natural source is as follows. This process typically involves extraction followed by chromatographic separation.[12][13]

Caption: General workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable solvent such as ethanol.[13]

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.[13]

-

Chromatography: The resulting fractions are separated using column chromatography, typically on a silica gel stationary phase.[13]

-

Purification: Fractions containing the compound of interest are further purified, often using high-performance liquid chromatography (HPLC).[3]

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][12]

The evaluation of anticancer activity often involves the following steps:

-

Cell Culture: H-ras transformed rat2 cells are cultured in appropriate media and conditions.[3]

-

Treatment: Cells are treated with varying concentrations of this compound.[3]

-

Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the half-maximal growth inhibitory concentration (GI₅₀).[3][4]

-

Cell Cycle Analysis: Fluorescence-Activated Cell Sorting (FACS) analysis is used to determine the effect of the compound on the cell cycle distribution.[3][7]

-

Apoptosis Assays: Apoptosis can be confirmed by observing DNA fragmentation, and by measuring the activation of key apoptotic proteins like caspase-3 and the cleavage of PARP and Lamin A/C via Western blotting.[3][7]

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its potential as an anticancer agent, an insulin sensitizer, and a skin-enhancing agent warrants further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future studies to unlock the full therapeutic potential of this compound.

References

- 1. Dehydrotrametenolic Acid | C30H46O3 | CID 15391340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 29220-16-4 | Dehydrotrametenolic acid [phytopurify.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. allgenbio.com [allgenbio.com]

- 6. This compound CAS#: 29220-16-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 29220-16-4: Dehydrotrametenolic Acid | CymitQuimica [cymitquimica.com]

- 9. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcogj.com [phcogj.com]

3-Dehydrotrametenolic Acid: A Technical Guide for Researchers

CAS Number: 29220-16-4 Molecular Formula: C₃₀H₄₆O₃ Molecular Weight: 454.68 g/mol [1][2]

This technical guide provides an in-depth overview of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the sclerotium of the fungus Poria cocos.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This compound has garnered significant attention for its diverse biological activities, including its roles as an insulin sensitizer and a potent anti-cancer agent.[1][2][3][4]

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 29220-16-4 | [1][2][3][5] |

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molecular Weight | 454.68 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥98% (commercially available) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Dry, dark, and at -20°C for long-term storage | [1] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development.

Insulin Sensitizing Effects

This compound has been identified as an insulin sensitizer, promoting adipocyte differentiation in vitro and reducing hyperglycemia in animal models of non-insulin-dependent diabetes mellitus (NIDDM).[3] Its mechanism of action is linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[3]

Anti-Cancer Activity

The compound has demonstrated selective inhibitory effects on the growth of H-ras transformed cells, suggesting its potential as a targeted anti-cancer agent.[1][4] Its anti-proliferative effects are mediated through the induction of apoptosis via the caspase-3 pathway and cell cycle arrest at the G2/M phase.[1][4] Furthermore, it has been shown to regulate the expression of downstream proteins in the H-ras signaling pathway, including Akt and Erk.[1][4]

Signaling Pathways

The biological effects of this compound are attributed to its modulation of specific signaling pathways.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Isolation and Purification from Poria cocos

A general procedure for the isolation of triterpenoids from Poria cocos involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification

Detailed Steps:

-

Extraction: The dried and powdered sclerotium of Poria cocos (10 kg) is refluxed with 75% ethanol three times for 3 hours each.[6] The extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography (70-230 mesh) using a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) as the mobile phase.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).[6]

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

In Vitro Adipocyte Differentiation Assay

This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes to evaluate the effects of this compound.

Materials:

-

3T3-L1 cells

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin)

-

This compound stock solution in DMSO

-

Oil Red O staining solution

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% FBS.

-

Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or vehicle control (DMSO).

-

Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with the respective concentrations of this compound.

-

Maintenance: Culture the cells for an additional 8-10 days, replacing the medium every 2 days.

-

Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

-

Quantification: Extract the Oil Red O stain with isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner in apoptosis, in cells treated with this compound.

Materials:

-

H-ras transformed rat2 cells

-

Cell culture medium

-

This compound stock solution in DMSO

-

Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Treatment: Seed H-ras transformed rat2 cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.

-

Assay Reaction: Add the cell lysate to a microplate well followed by the addition of the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) with excitation at ~380 nm and emission at ~460 nm.[1]

-

Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of metabolic disorders and oncology. Its well-defined mechanisms of action, involving the activation of PPARγ and the induction of apoptosis through the caspase-3 pathway, provide a strong rationale for its continued investigation. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the pharmacological properties of this promising molecule. Further studies are warranted to fully elucidate its clinical utility and to develop it as a novel therapeutic agent.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Trametenolic Acid Ameliorates the Progression of Diabetic Nephropathy in db/db Mice via Nrf2/HO-1 and NF-κB-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mpbio.com [mpbio.com]

- 6. mdpi.com [mdpi.com]

3-Dehydrotrametenolic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this bioactive compound, detailing its isolation, structural elucidation, and the evolution of research into its biological effects. The document summarizes key quantitative data, presents detailed experimental protocols for its extraction and analysis, and visualizes its known signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a tetracyclic triterpenoid characterized by a lanostane skeleton.[1][2] It is one of the major bioactive constituents of Poria cocos, a fungus with a long history of use in traditional Chinese medicine.[3][4] Early phytochemical investigations of this fungus focused on identifying the compounds responsible for its therapeutic effects, leading to the isolation and characterization of a wide array of triterpenoids, including this compound.[1][3] This compound has since been the subject of numerous studies exploring its potential as an anti-inflammatory, anti-cancer, and insulin-sensitizing agent.[5][6][7]

Discovery and History

The discovery of this compound is intrinsically linked to the broader phytochemical exploration of Poria cocos. While a precise date and individual credit for its initial isolation are not prominently documented in readily available literature, the intensive study of triterpenoids from this fungus began in the mid to late 20th century. Research groups in China and Japan were particularly active in isolating and identifying the chemical constituents of Poria cocos.[1]

Initially, research focused on the general extraction and fractionation of the fungus to isolate its active components. Through techniques like solvent extraction and column chromatography, researchers were able to separate a complex mixture of triterpenoids.[4][8] The structural elucidation of these compounds, including this compound, was made possible by the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9] These methods allowed for the precise determination of its complex, multi-ring structure.

Subsequent research has focused on the diverse biological activities of this compound. It has been identified as a lactate dehydrogenase (LDH) inhibitor, which is relevant to its anticancer properties.[5][10] Further studies have demonstrated its ability to promote adipocyte differentiation and act as an insulin sensitizer, suggesting its potential in the management of diabetes.[6] Its anti-inflammatory effects are attributed to its modulation of key signaling pathways.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties and reported quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | [11] |

| Molecular Weight | 454.7 g/mol | [11] |

| CAS Number | 29220-16-4 | [11] |

| Appearance | White powder | [6] |

| Solubility | Soluble in DMSO and organic solvents | [2][5] |

| Content in Poria cocos | 0.084 - 0.555 mg/g | [6] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from Poria cocos.

Extraction of Total Triterpenoids

This protocol describes a common method for the extraction of the total triterpenoid fraction from Poria cocos.

-

Preparation of Material : Dried and pulverized sclerotium of Poria cocos is used as the starting material.[8]

-

Solvent Extraction : The powdered material is subjected to reflux extraction with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction.[8]

-

Concentration : The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]

Isolation and Purification of this compound

This protocol outlines the chromatographic methods used to isolate this compound from the crude triterpenoid extract.

-

Silica Gel Column Chromatography : The crude extract is adsorbed onto silica gel and subjected to column chromatography.[8] A gradient elution is performed using a solvent system of petroleum ether and ethyl acetate, with the polarity gradually increasing.[8]

-